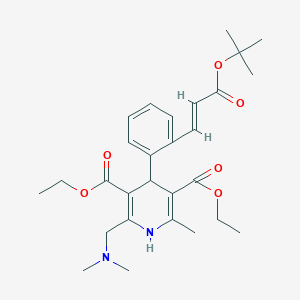

Teludipine

Description

Properties

IUPAC Name |

diethyl 2-[(dimethylamino)methyl]-6-methyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O6/c1-9-34-26(32)23-18(3)29-21(17-30(7)8)25(27(33)35-10-2)24(23)20-14-12-11-13-19(20)15-16-22(31)36-28(4,5)6/h11-16,24,29H,9-10,17H2,1-8H3/b16-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLVJXTUCNPMDC-FOCLMDBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108687-08-7 | |

| Record name | Teludipine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108687087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TELUDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9OJ72BM3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In Vitro Efficacy of Teludipine in Vascular Smooth Muscle Cells: A Technical Guide

<

Abstract

This technical guide provides a comprehensive framework for assessing the in vitro efficacy of Teludipine, a dihydropyridine calcium channel blocker, in vascular smooth muscle cells (VSMCs). Teludipine is a structural analog of Felodipine, used in the management of hypertension.[1][2] Its therapeutic effect is primarily mediated by the relaxation of vascular smooth muscle, leading to vasodilation and a reduction in peripheral resistance.[3][4] This document details the core molecular mechanism of Teludipine and presents a suite of validated experimental protocols to quantify its biological activity in a research setting. The methodologies are designed to provide robust, reproducible data on cytotoxicity, the direct inhibition of calcium influx, and the subsequent functional effects on VSMC contraction and signaling. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate Teludipine or similar compounds in a preclinical setting.

Introduction: The Role of VSMCs and Calcium Channel Blockade in Hypertension

Vascular smooth muscle cells are the primary cellular component of blood vessel walls and are critical regulators of vascular tone and blood pressure. The contractile state of VSMCs is tightly regulated by intracellular calcium (Ca2+) concentrations.[5] Influx of extracellular Ca2+ through voltage-gated L-type calcium channels is a pivotal event that initiates the contraction cascade.[3]

The process begins when an action potential depolarizes the cell membrane, opening these channels. The subsequent rise in cytosolic Ca2+ allows it to bind to calmodulin.[4] This Ca2+-calmodulin complex then activates myosin light-chain kinase (MLCK), which phosphorylates the regulatory light chain of myosin II (MLC2).[3][4] Phosphorylation of MLC2 enables the myosin head to interact with actin filaments, leading to cross-bridge cycling and, ultimately, cell contraction and vasoconstriction.[3]

Dihydropyridine calcium channel blockers, such as Teludipine, are a class of drugs that specifically target and inhibit L-type calcium channels in the vascular smooth muscle.[2][6] By blocking these channels, they prevent the initial influx of calcium, thereby inhibiting the entire downstream contractile pathway.[3] This leads to smooth muscle relaxation, vasodilation, and a decrease in blood pressure.[4] Investigating the efficacy of these compounds in vitro using VSMCs is a foundational step in preclinical drug development, allowing for precise characterization of their potency and mechanism of action.

Core Mechanism of Teludipine Action

Teludipine's primary mechanism of action is the selective blockade of voltage-gated L-type calcium channels in VSMCs.[2][3] It binds to the channel protein, stabilizing it in an inactive conformation.[2] This prevents the influx of extracellular calcium that is necessary to trigger the contractile machinery. The result is a dose-dependent relaxation of the vascular smooth muscle, which directly translates to its antihypertensive effect in vivo.[3]

Caption: Teludipine's mechanism of action in VSMCs.

Experimental Workflow for Efficacy Assessment

A multi-faceted approach is required to thoroughly evaluate the in vitro efficacy of Teludipine. The workflow should progress from foundational cytotoxicity assessment to direct target engagement and finally to functional cellular outcomes.

Caption: Recommended experimental workflow for Teludipine evaluation.

Cell Culture: Human Vascular Smooth Muscle Cells

Objective: To establish and maintain healthy, viable VSMC cultures for subsequent experiments.

Rationale: The choice of cell model is critical. Primary VSMCs offer higher physiological relevance but can be variable between donors. Cell lines, such as human aortic smooth muscle cells, provide a more consistent and reproducible system.

Protocol:

-

Culture human vascular smooth muscle cells in Dulbecco's Modified Eagle's Medium (DMEM).[7]

-

Supplement the medium with 5% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[7][8]

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.[8]

-

Passage cells upon reaching 80-90% confluency using trypsin-EDTA.

-

For experiments, seed cells at the density specified in each assay protocol.

Cytotoxicity Assessment: MTT Assay

Objective: To determine the concentration range of Teludipine that is non-toxic to VSMCs, ensuring that subsequent functional effects are not due to cell death.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan, which can be quantified spectrophotometrically.[10][11]

Protocol:

-

Seed VSMCs in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare a serial dilution of Teludipine (e.g., from 0.01 µM to 100 µM) in serum-free media. Include a vehicle control (e.g., 0.1% DMSO).

-

Replace the culture medium with the Teludipine dilutions and incubate for 24 hours.

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]

-

Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[11][12]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

-

Measure the absorbance at 570 nm using a microplate reader.[10]

Calcium Influx Assay

Objective: To directly measure the inhibitory effect of Teludipine on L-type calcium channel-mediated calcium influx in VSMCs.

Principle: Calcium-sensitive fluorescent dyes (e.g., Fura-2 AM or Fluo-4 AM) are used to visualize and quantify changes in intracellular calcium concentration. Cells are loaded with the dye, and fluorescence intensity is measured before and after stimulation of calcium influx, in the presence and absence of Teludipine.

Protocol:

-

Seed VSMCs on glass-bottom dishes suitable for fluorescence microscopy.

-

Load the cells with a calcium indicator dye (e.g., 5 µM Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution) for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye and replace with fresh buffer.

-

Pre-incubate the cells with various concentrations of Teludipine or vehicle control for 15-30 minutes.

-

Establish a baseline fluorescence reading using a fluorescence microscope or plate reader.

-

Induce calcium influx by adding a depolarizing agent, such as a high concentration of potassium chloride (KCl, e.g., 60 mM), to open voltage-gated calcium channels.

-

Record the change in fluorescence intensity over time. The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.

-

Calculate the percentage inhibition of calcium influx for each Teludipine concentration relative to the vehicle control.

Western Blot for Myosin Light Chain Phosphorylation

Objective: To quantify the effect of Teludipine on the downstream signaling event of MLC2 phosphorylation, a direct biochemical marker of the contractile activation state.[13]

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate.[14] By using an antibody specific to the phosphorylated form of MLC2 (p-MLC), the inhibitory effect of Teludipine on this key contractile protein can be measured.[7]

Protocol:

-

Seed VSMCs in 6-well plates and grow to near confluency.

-

Serum-starve the cells for 24 hours to reduce basal phosphorylation levels.

-

Pre-treat cells with different concentrations of Teludipine or vehicle for 30 minutes.

-

Stimulate the cells with a vasoconstrictor (e.g., Angiotensin II or Endothelin-1) for a short period (e.g., 5-10 minutes) to induce MLC phosphorylation.

-

Immediately lyse the cells on ice with ice-cold lysis buffer containing protease and phosphatase inhibitors.[14]

-

Determine the total protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.[14]

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against phospho-MLC2 (Ser19).[7][15]

-

After washing, incubate with an HRP-conjugated secondary antibody.

-

Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total MLC2 or a loading control (e.g., GAPDH) to normalize the data.

-

Quantify band intensity using densitometry software.

VSMC Contraction Assay

Objective: To assess the functional consequence of Teludipine's biochemical effects by measuring its ability to inhibit VSMC-mediated contraction of a collagen matrix.

Principle: VSMCs are embedded within a 3D collagen gel. When stimulated, the cells contract, causing a measurable reduction in the diameter of the gel. The degree of inhibition of this contraction by Teludipine reflects its vasorelaxant potential.[16]

Protocol:

-

Prepare a collagen gel solution (e.g., Type I rat tail collagen) on ice.

-

Trypsinize and resuspend VSMCs in serum-free medium.

-

Mix the cell suspension with the collagen solution to a final cell density of approximately 2-5 x 10^5 cells/mL.

-

Pipette the cell-collagen mixture into a 24-well plate and allow it to polymerize at 37°C for 1 hour.

-

After polymerization, gently detach the gels from the sides of the wells using a sterile pipette tip.

-

Add culture medium containing various concentrations of Teludipine or vehicle control to each well.

-

Add a contractile agonist (e.g., 10% FBS or thrombin) to stimulate contraction.

-

Incubate the plate at 37°C and capture images of the gels at regular intervals (e.g., 0, 4, 8, 24 hours).

-

Measure the area or diameter of the gels using image analysis software.

-

Calculate the percentage of gel contraction and the inhibition of contraction by Teludipine.

Data Presentation and Interpretation

Quantitative data from the described assays should be summarized for clear interpretation and comparison.

| Assay | Key Parameter | Typical Agonist/Stimulus | Expected Effect of Teludipine |

| MTT Assay | Cell Viability (%) | N/A | No significant change at therapeutic concentrations |

| Calcium Influx | Peak Fluorescence (Inhibition %) | High [K+] (e.g., 60mM KCl) | Dose-dependent decrease (IC50 determination) |

| Western Blot | p-MLC / Total MLC Ratio | Angiotensin II / Endothelin-1 | Dose-dependent decrease |

| Contraction Assay | Gel Area Reduction (%) | 10% FBS / Thrombin | Dose-dependent inhibition of contraction |

Interpretation:

-

A successful in vitro evaluation will demonstrate that Teludipine, at non-cytotoxic concentrations, effectively inhibits stimulated calcium influx.

-

This inhibition of the primary signal should correlate with a downstream reduction in the phosphorylation of myosin light chain.

-

Ultimately, these molecular and cellular effects should translate into a functional outcome: the inhibition of VSMC-mediated contraction.

-

The IC50 value derived from the calcium influx assay provides a key metric of Teludipine's potency at its direct molecular target.

Conclusion

This guide outlines a logical and robust series of in vitro experiments to comprehensively characterize the efficacy of Teludipine in vascular smooth muscle cells. By systematically progressing from determining a safe therapeutic window to quantifying target engagement and functional cellular responses, researchers can generate a high-quality data package. The provided protocols, when executed with appropriate controls, offer a validated pathway to understanding the preclinical pharmacology of Teludipine and similar calcium channel blockers, forming a critical foundation for further drug development efforts.

References

-

Shalabi, A., & Rehman, A. (2024). Felodipine. In StatPearls. StatPearls Publishing. [Link]

-

Ko, Y., et al. (2024). Integrating GPCR Regulation and Calcium Dynamics in Airway Smooth Muscle Function: A Comprehensive Review. International Journal of Molecular Sciences. [Link]

-

National Center for Biotechnology Information. (n.d.). Felodipine. In PubChem Compound Database. Retrieved from [Link]

-

Mayo Clinic. (n.d.). Felodipine (Oral Route). Retrieved from [Link]

-

Nix, M. A., & Wilson, B. S. (2006). Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy. BMC Cell Biology. [Link]

-

Boudou, T., et al. (2012). Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle. Journal of Visualized Experiments. [Link]

-

Aikawa, M., & Libby, P. (2016). Calcification of Vascular Smooth Muscle Cells and Imaging of Aortic Calcification and Inflammation. Journal of Visualized Experiments. [Link]

-

ResearchGate. (n.d.). Western Blotting-Based Quantitative Measurement of Myosin II Regulatory Light Chain Phosphorylation in Small Amounts of Nonmuscle Cells. Request PDF. [Link]

-

Patsnap. (2024). What is the mechanism of Felodipine? Patsnap Synapse. [Link]

-

Giachelli, C. M., et al. (1999). Calcification of Vascular Smooth Muscle Cell Cultures. Circulation Research. [Link]

-

Wilson, J. L., et al. (2021). Activation and Contraction of Human “Vascular” Smooth Muscle Cells Grown From Circulating Blood Progenitors. Frontiers in Cell and Developmental Biology. [Link]

-

Wikipedia. (n.d.). Felodipine. Retrieved from [Link]

-

Owens, G. K. (2007). Smooth Muscle Cell Differentiation In Vitro. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

-

Fefilova, A. S., et al. (2021). Regulation of Smooth Muscle Cell Proliferation by Mitochondrial Ca2+ in Type 2 Diabetes. International Journal of Molecular Sciences. [Link]

-

Hermsmeyer, K., & Rusch, N. J. (1987). Felodipine actions on vascular muscle Ca2+ channels. Journal of Cardiovascular Pharmacology. [Link]

-

Wang, L., et al. (2015). Phosphorylated Myosin Light Chain 2 (p-MLC2) as a Molecular Marker of Antemortem Coronary Artery Spasm. Medical Science Monitor. [Link]

-

Alford, P. W., et al. (2021). Vascular Smooth Muscle Contractility Depends on Cell Shape. Integrative Biology. [Link]

-

Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Schurgers, L. J., et al. (2022). Molecular Imaging and Quantification of Smooth Muscle Cell and Aortic Tissue Calcification In Vitro and Ex Vivo with a Hydroxyapatite-Specific Probe. Biomedicines. [Link]

-

ResearchGate. (n.d.). Western blot of the phosphorylated myosin light chain at Ser-19 of... from publication: Rho-dependent Agonist-induced Spatio-temporal Change in Myosin Phosphorylation in Smooth Muscle Cells. Retrieved from [Link]

-

PharmaCompass. (n.d.). Felodipine. Retrieved from [Link]

-

MedlinePlus. (2017). Felodipine. Retrieved from [Link]

-

Kazakova, O. A., et al. (2019). Western Blotting-Based Quantitative Measurement of Myosin II Regulatory Light Chain Phosphorylation in Small Amounts of Non-muscle Cells. Biochemistry (Moscow). [Link]

-

Dr.Oracle. (2025). What is the use of Felodipine (a calcium channel blocker)? Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). felodipine. Retrieved from [Link]

-

Barlis, P. (2022). Calcium channel blockers | Amlodipine, Felodipine, Lercanidipine, Nifedipine [Video]. YouTube. [Link]

Sources

- 1. Felodipine: MedlinePlus Drug Information [medlineplus.gov]

- 2. Felodipine | C18H19Cl2NO4 | CID 3333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Felodipine? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. Felodipine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 7. Phosphorylated Myosin Light Chain 2 (p-MLC2) as a Molecular Marker of Antemortem Coronary Artery Spasm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. protein.bio.msu.ru [protein.bio.msu.ru]

- 16. Vascular Smooth Muscle Contractility Depends on Cell Shape - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Felodipine: Target Identification and Off-Target Screening

Introduction: Beyond the Primary Mechanism of Action

Felodipine is a well-established dihydropyridine calcium channel blocker widely prescribed for the management of hypertension.[1][2][3][4] Its therapeutic effect is primarily attributed to the relaxation of vascular smooth muscle, which is achieved by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels.[5][6][7][8] This targeted action leads to vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure.[6][7] While the primary target of felodipine is well-documented, a comprehensive understanding of its full interaction profile within the proteome is crucial for a complete safety and efficacy assessment.

This technical guide provides a detailed framework for the systematic identification of felodipine's molecular targets and the comprehensive screening for potential off-target interactions. As drug development professionals, our goal extends beyond confirming the known; it is to proactively uncover unforeseen interactions that could lead to adverse drug reactions or present opportunities for drug repositioning. This document outlines a multi-pronged approach, combining cutting-edge chemical proteomics, biophysical validation, and in silico modeling to create a robust and self-validating workflow.

Part 1: Deconvolution of the Felodipine Interactome: A Multi-Modal Approach

To build a comprehensive profile of felodipine's interactions, we will employ a strategy that does not rely on a single methodology but rather integrates complementary techniques to identify and validate protein targets. This approach ensures a higher degree of confidence in the identified targets and provides a more complete picture of the drug's mechanism of action.

Chemical Probe Synthesis: The Key to Unlocking Protein Interactions

To utilize affinity-based proteomics, a "bait" molecule is required to capture interacting proteins. This involves the synthesis of a chemical probe, a modified version of felodipine that retains its core binding properties while incorporating a tag for purification. A common and effective tag is biotin, due to its high-affinity interaction with streptavidin.

The design of the biotinylated felodipine probe is critical. The linker connecting felodipine to the biotin moiety must be of sufficient length to avoid steric hindrance of the drug-target interaction. Furthermore, the attachment point on the felodipine molecule should be carefully chosen to be at a position that is not critical for its binding to the L-type calcium channel.

Affinity Chromatography-Mass Spectrometry (AC-MS): Fishing for Targets

AC-MS is a powerful technique for identifying proteins that physically interact with a small molecule.[9] The biotinylated felodipine probe is immobilized on streptavidin-coated beads, which are then incubated with a complex protein mixture, such as a cell lysate or tissue homogenate.[10][11][12] Proteins that bind to the felodipine probe are "pulled down" and subsequently identified by mass spectrometry.

-

Preparation of Affinity Matrix:

-

Incubate streptavidin-coated magnetic beads with the biotinylated felodipine probe to allow for immobilization.

-

Wash the beads extensively to remove any unbound probe.

-

-

Protein Lysate Preparation:

-

Harvest cells or tissues of interest (e.g., vascular smooth muscle cells, cardiac myocytes).

-

Lyse the cells in a non-denaturing buffer to maintain protein integrity and native conformations.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pulldown:

-

Incubate the protein lysate with the felodipine-conjugated beads.

-

To control for non-specific binding, perform a parallel incubation with beads conjugated with biotin alone.

-

Wash the beads with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS).

-

Reduce and alkylate the eluted proteins, followed by tryptic digestion to generate peptides.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins present in the sample.

-

-

Data Analysis:

-

Compare the protein lists from the felodipine probe pulldown and the control pulldown.

-

Proteins that are significantly enriched in the felodipine sample are considered potential binding partners.

-

Thermal Proteome Profiling (TPP): A Label-Free Approach to Target Engagement

Thermal Proteome Profiling (TPP) is an in situ method that identifies drug targets by detecting changes in protein thermal stability upon ligand binding. The principle is that a protein's melting point will increase when it is stabilized by a bound drug molecule.

-

Cell Treatment:

-

Treat intact cells with felodipine at various concentrations. A vehicle-treated control is essential.

-

-

Thermal Challenge:

-

Aliquot the cell suspensions and heat them to a range of different temperatures.

-

-

Protein Extraction and Digestion:

-

Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Digest the soluble proteins into peptides.

-

-

Quantitative Proteomics:

-

Analyze the peptide samples using quantitative mass spectrometry (e.g., using TMT labeling for multiplexing).

-

-

Data Analysis:

-

For each protein, generate a "melting curve" by plotting the relative amount of soluble protein at each temperature.

-

A shift in the melting curve to higher temperatures in the felodipine-treated samples indicates a direct interaction between felodipine and that protein.

-

Part 2: Orthogonal Validation of Primary Targets

The identification of a protein as a potential target through proteomics methods is the first step. Rigorous biophysical and functional validation is imperative to confirm a direct and meaningful interaction.

In Vitro Binding Assays: Quantifying the Interaction

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two gold-standard techniques for characterizing biomolecular interactions in a label-free manner.

-

Surface Plasmon Resonance (SPR): SPR measures the change in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized target protein. This allows for the real-time determination of association and dissociation rate constants, and thus the binding affinity (KD).

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[13][14][15][16] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[15]

| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |

| Principle | Change in refractive index upon binding | Heat change upon binding |

| Primary Output | Kon, Koff, KD | KD, n, ΔH, ΔS |

| Immobilization | Target protein is immobilized | No immobilization required |

| Throughput | Higher | Lower |

Functional Cellular Assays: Linking Binding to Biological Effect

Once a direct interaction is confirmed, it is crucial to assess the functional consequences of this binding in a cellular context. For felodipine, this would involve assays that measure calcium influx in relevant cell types.

-

Cell Culture:

-

Culture a relevant cell line (e.g., vascular smooth muscle cells) on glass-bottom dishes.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

-

Felodipine Treatment:

-

Incubate the cells with varying concentrations of felodipine.

-

-

Cell Stimulation:

-

Stimulate the cells with a depolarizing agent (e.g., potassium chloride) to open voltage-gated calcium channels.

-

-

Fluorescence Microscopy:

-

Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity of the dye.

-

-

Data Analysis:

-

A dose-dependent inhibition of the calcium influx by felodipine would confirm its functional activity as a calcium channel blocker.

-

Part 3: Proactive Off-Target Screening: Ensuring Safety and Uncovering New Opportunities

Identifying unintended interactions is a critical component of drug safety assessment.[17] A systematic off-target screening cascade can reveal potential liabilities early in the drug development process.

In Silico Off-Target Prediction: A First Pass Assessment

Computational methods can predict potential off-targets by comparing the chemical structure of felodipine to libraries of known ligands for a wide range of proteins.[18] Several online tools and commercial software packages are available for this purpose. While these predictions are not definitive, they can help prioritize experimental screening efforts.

In Vitro Safety Panels: A Broad Experimental Screen

A highly effective method for experimental off-target screening is to test the compound against a panel of known molecular targets associated with adverse drug reactions. Companies like Eurofins Discovery offer comprehensive SafetyScreen panels that include a wide array of receptors, ion channels, enzymes, and transporters.[19][20] These are typically radioligand binding assays or functional assays that provide a broad overview of a compound's potential off-target activities.

Caption: Integrated workflow for felodipine target identification and off-target screening.

Conclusion: A Holistic View of Drug Action

The methodologies outlined in this guide provide a comprehensive and robust framework for the in-depth characterization of felodipine's molecular interactions. By moving beyond its known primary target and systematically exploring the potential for off-target binding, we can build a more complete understanding of its pharmacological profile. This knowledge is not only essential for ensuring the safety and efficacy of this important therapeutic agent but may also unveil novel therapeutic opportunities. The integration of chemical proteomics, biophysical validation, and broad panel screening represents a powerful paradigm in modern drug discovery and development, enabling a more predictive and informed approach to creating safer and more effective medicines.

References

-

Felodipine - Wikipedia. [Link]

-

Felodipine | C18H19Cl2NO4 | CID 3333 - PubChem - NIH. [Link]

-

What is the mechanism of Felodipine? - Patsnap Synapse. [Link]

-

Felodipine: MedlinePlus Drug Information. [Link]

-

Felodipine Extended-Release Oral Tablets - Cleveland Clinic. [Link]

-

Felodipine (oral route) - Side effects & dosage - Mayo Clinic. [Link]

-

Felodipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]

-

Felodipine - StatPearls - NCBI Bookshelf. [Link]

-

Felodipine ER (Plendil): Uses, Side Effects, Dosage & More - GoodRx. [Link]

-

felodipine | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - PubMed. [Link]

-

A Tiered Approach - In Vitro SafetyScreen Panels - Eurofins Discovery. [Link]

-

Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. [Link]

-

Biotinylated probes of artemisinin with labeling affinity toward Trypanosoma brucei brucei target proteins - PubMed. [Link]

-

Chemical Proteomics for Target Validation - World Preclinical Congress. [Link]

-

Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed. [Link]

-

Isothermal titration calorimetry in drug discovery - PubMed. [Link]

-

Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands - BrJAC. [Link]

-

Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions | Charles River. [Link]

-

CNS SafetyScreen panel - FR - Eurofins Discovery. [Link]

-

Biotinylated Probes of Artemisinin with Labeling Affinity towards Trypanosoma brucei brucei Target Proteins. - ResearchGate. [Link]

-

Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries - Frontiers. [Link]

-

Exploring Options for Proximity-Dependent Biotinylation Experiments: Comparative Analysis of Labeling Enzymes and Affinity Purification Resins | Journal of Proteome Research - ACS Publications. [Link]

-

A brief introduction to chemical proteomics for target deconvolution - European Review for Medical and Pharmacological Sciences. [Link]

-

Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. [Link]

-

Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

-

Isothermal titration calorimetry - Wikipedia. [Link]

-

Biotinylated probes for the analysis of protein modification by electrophiles - PubMed - NIH. [Link]

-

(PDF) Small-molecule Screening Techniques in Drug Discovery - ResearchGate. [Link]

-

Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries - Chromatography Online. [Link]

-

Eurofins Panlabs Safety Screening Webinar - YouTube. [Link]

-

ITC Assay Service for Drug Discovery - Reaction Biology. [Link]

-

End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution - ACS Publications. [Link]

-

Practical Guidance for Small Molecule Screening - Yale Center for Molecular Discovery |. [Link]

-

Eurofins Discovery Safety Pharmacology Portfolio - YouTube. [Link]

-

Full article: Off-target identification by chemical proteomics for the understanding of drug side effects - Taylor & Francis. [Link]

-

SafetyScreen44 Panel - FR. [Link]

Sources

- 1. Felodipine: MedlinePlus Drug Information [medlineplus.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. goodrx.com [goodrx.com]

- 5. Felodipine | C18H19Cl2NO4 | CID 3333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Felodipine? [synapse.patsnap.com]

- 7. Felodipine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 8. Felodipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Biotinylated probes for the analysis of protein modification by electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biotinylated Protein Purification [sigmaaldrich.com]

- 13. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]

- 15. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 16. reactionbiology.com [reactionbiology.com]

- 17. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

An In-depth Technical Guide on the Stability of Teludipine in DMSO and Cell Culture Media

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the stability of teludipine in commonly used laboratory solvents and media. As researchers and drug development professionals, understanding the stability of a compound is paramount to ensuring the accuracy, reproducibility, and validity of experimental results. This document delves into the chemical properties of teludipine, its stability profile in Dimethyl Sulfoxide (DMSO) and aqueous cell culture media, and provides actionable protocols for stability assessment and best practices for handling.

Introduction: The Critical Role of Compound Stability in Research

Chemical Profile and Inherent Stability of Teludipine

To understand the stability of teludipine, it is essential to first examine its chemical structure. Teludipine belongs to the 1,4-dihydropyridine class of molecules. A key structural feature of this class is the dihydropyridine ring, which is susceptible to oxidation to the corresponding pyridine derivative. This oxidation process results in a loss of biological activity. Factors such as light, pH, and the presence of oxidizing agents can accelerate this degradation.

Stability of Teludipine in DMSO Stock Solutions

DMSO is the solvent of choice for many non-polar compounds like teludipine for in vitro studies. Its ability to readily dissolve these compounds and its miscibility with aqueous media make it highly versatile. However, the stability of teludipine in DMSO is not absolute and is highly dependent on storage conditions.

Factors Influencing Stability in DMSO

-

Temperature: Temperature is a critical factor in the long-term stability of teludipine in DMSO. Lower temperatures slow down the rate of chemical degradation.

-

Light: The dihydropyridine ring of teludipine is photosensitive. Exposure to light, particularly UV light, can catalyze the oxidation of the dihydropyridine ring.

-

Concentration: While less of a primary factor for degradation, storing at very high concentrations can sometimes lead to precipitation if the temperature fluctuates.

Recommended Storage and Handling of DMSO Stock Solutions

To ensure the integrity of teludipine stock solutions in DMSO, the following best practices are recommended:

-

Preparation: Dissolve teludipine in high-purity, anhydrous DMSO.

-

Storage Temperature: For long-term storage (months to years), it is advisable to store teludipine stock solutions at -80°C. For short-term storage (days to weeks), -20°C is acceptable. Avoid repeated freeze-thaw cycles as this can introduce moisture and accelerate degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

-

Light Protection: Always store teludipine solutions in amber vials or wrap the vials in aluminum foil to protect them from light. When working with the solution, minimize its exposure to ambient light.

Data Summary: Teludipine Stability in DMSO

| Storage Condition | Recommended Duration | Key Considerations |

| -80°C, in the dark | > 1 year | Optimal for long-term storage. Aliquot to avoid freeze-thaw cycles. |

| -20°C, in the dark | 1-3 months | Suitable for short-term storage. Ensure vials are tightly sealed. |

| 4°C, in the dark | < 1 week | Not recommended for extended storage. |

| Room Temperature | < 24 hours | Prone to degradation; use immediately after preparation. |

Stability of Teludipine in Aqueous Cell Culture Media

The stability of teludipine in cell culture media is a more complex issue due to the aqueous nature of the medium and the presence of various components that can interact with the compound.

Factors Influencing Stability in Cell Culture Media

-

pH: The pH of the cell culture medium (typically around 7.4) can influence the rate of hydrolysis of certain functional groups on the teludipine molecule.

-

Temperature: At the standard cell culture temperature of 37°C, the rate of chemical degradation is significantly higher than in frozen DMSO stocks.

-

Serum Proteins: Teludipine can bind to proteins, such as albumin, present in fetal bovine serum (FBS). While this binding is often reversible, it can affect the free concentration of the compound and potentially influence its stability.

-

Cellular Metabolism: Once introduced into a cell culture, teludipine can be metabolized by cellular enzymes, leading to a decrease in its concentration over time.

Best Practices for Using Teludipine in Cell Culture

-

Fresh Dilutions: It is strongly recommended to prepare fresh dilutions of teludipine in cell culture media for each experiment from a frozen DMSO stock.

-

Minimize Incubation Time: When possible, design experiments to minimize the time teludipine is incubated with cells to reduce the impact of degradation.

-

Control Experiments: Include appropriate controls in your experiments to account for any potential degradation. For example, a time-course experiment can help determine the effective window of activity for teludipine in your specific cell culture system.

Experimental Protocol: Assessing Teludipine Stability

To ensure the validity of your experimental results, it is advisable to perform a stability study of teludipine in your specific cell culture medium. The following is a general protocol for such a study using High-Performance Liquid Chromatography (HPLC).

Materials

-

Teludipine

-

DMSO (anhydrous)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

HPLC system with a UV detector

-

C18 HPLC column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

Step-by-Step Methodology

-

Prepare a Teludipine Stock Solution: Prepare a 10 mM stock solution of teludipine in DMSO.

-

Prepare Working Solutions: Dilute the teludipine stock solution into your cell culture medium to the final working concentration (e.g., 10 µM).

-

Incubation: Incubate the teludipine-media solution at 37°C in a CO2 incubator.

-

Time Points: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), take an aliquot of the solution.

-

Sample Preparation: For each time point, precipitate the proteins by adding three volumes of ice-cold acetonitrile. Vortex and then centrifuge at high speed to pellet the precipitated proteins.

-

HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze using a C18 column. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% TFA. Monitor the elution of teludipine using a UV detector at its maximum absorbance wavelength.

-

Data Analysis: Quantify the peak area of teludipine at each time point. The percentage of teludipine remaining can be calculated relative to the 0-hour time point.

Workflow for Teludipine Stability Assessment

Caption: Experimental workflow for assessing the stability of teludipine in cell culture media.

Conclusion and Key Recommendations

The stability of teludipine is a critical parameter that must be carefully managed to ensure the reliability of research data. While teludipine is relatively stable in DMSO when stored correctly, its stability in aqueous cell culture media at 37°C is limited.

Summary of Recommendations:

-

DMSO Stocks: Store teludipine stock solutions in DMSO at -80°C for long-term storage, protected from light, and in small aliquots to avoid repeated freeze-thaw cycles.

-

Cell Culture Experiments: Always prepare fresh dilutions of teludipine in cell culture media immediately before use.

-

Validation: If your experiments involve long incubation times, it is highly recommended to perform a stability study in your specific experimental conditions to understand the degradation kinetics of teludipine.

By adhering to these guidelines, researchers can minimize the impact of compound instability on their experimental outcomes and contribute to more robust and reproducible scientific findings.

References

-

General Properties of Dihydropyridine Calcium Channel Blockers: For a comprehensive overview of the chemical properties and mechanism of action of dihydropyridine calcium channel blockers, including their photosensitivity and potential for oxid

- Title: Calcium Channel Blockers

- Source: St

-

URL: [Link]

- Drug Stability and Degradation: A foundational text on the principles of drug stability and degradation pathways, which is relevant to understanding the behavior of teludipine in solution.

-

HPLC as a Method for Stability Testing: For detailed information on the application of HPLC for assessing the stability of pharmaceutical compounds.

- Title: HPLC: A Practical Guide

- Source: SpringerLink

-

URL: [Link]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Felodipine in Human Plasma

Introduction

Felodipine is a dihydropyridine calcium channel blocker used in the management of hypertension.[1] By selectively inhibiting the influx of extracellular calcium across the membranes of myocardial and vascular smooth muscle cells, it causes peripheral vasodilation, leading to a reduction in blood pressure.[1] Accurate and reliable quantification of felodipine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to ensure optimal dosing and patient safety.

This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of felodipine in human plasma. The method is designed to offer high sensitivity, specificity, and throughput, making it suitable for high-volume bioanalytical laboratories. The described protocol adheres to the principles outlined in the bioanalytical method validation guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4]

Principle of the Method

The method involves the extraction of felodipine and an internal standard (IS) from human plasma via protein precipitation, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer. Quantification is performed using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode. The use of a stable isotope-labeled internal standard, such as felodipine-d3, is recommended to compensate for any variability during sample processing and analysis.

Materials and Reagents

-

Analytes and Internal Standard: Felodipine reference standard (purity ≥98%), Felodipine-d3 (or a suitable analog like carbamazepine or a deuterated version of a similar drug if a direct labeled version is unavailable) as an internal standard.

-

Chemicals and Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid and ammonium formate (analytical grade).

-

Biological Matrix: Drug-free human plasma from a certified vendor. K3EDTA is recommended as the anticoagulant.

-

Labware: Polypropylene tubes, autosampler vials, and pipettes.

Instrumentation

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering accurate and precise gradients.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data System: Software for instrument control, data acquisition, and processing.

Experimental Workflow

The overall experimental workflow for the quantification of felodipine in human plasma is depicted in the following diagram:

Caption: LC-MS/MS workflow for Felodipine quantification.

Detailed Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh about 10 mg of felodipine and the internal standard into separate 10 mL volumetric flasks. Dissolve in methanol to the mark. These solutions should be stored at 2-8°C.

-

Working Standard Solutions: Prepare serial dilutions of the felodipine primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working standards for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the internal standard primary stock solution with the same diluent to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[5]

-

Aliquot 100 µL of human plasma (blank, standard, or sample) into a 1.5 mL polypropylene tube.

-

Add 20 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters should be optimized to achieve good peak shape, resolution, and sensitivity.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 30% B to 95% B in 2.5 min, hold for 1 min, return to initial in 0.5 min |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Felodipine: m/z 384.1 → 338.2 IS: m/z 387.1 → 341.2 (for Felodipine-d3) |

| Ion Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Method Validation

A full validation of the bioanalytical method should be performed in accordance with FDA and EMA guidelines to ensure its reliability for the intended application.[2][3][6]

Calibration Curve and Linearity

The calibration curve should be prepared by spiking blank plasma with known concentrations of felodipine. A typical calibration range for felodipine in human plasma could be 0.1 to 50 ng/mL, which should cover the expected therapeutic concentrations. The curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The coefficient of determination (r²) should be ≥ 0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision should be evaluated by analyzing replicate QC samples at four concentration levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC).[7] The acceptance criteria are typically:

-

Accuracy: The mean value should be within ±15% of the nominal value (±20% for LLOQ).

-

Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[7]

Table 3: Example Acceptance Criteria for Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | 0.1 | 80-120 | ≤20 | 80-120 | ≤20 |

| LQC | 0.3 | 85-115 | ≤15 | 85-115 | ≤15 |

| MQC | 5 | 85-115 | ≤15 | 85-115 | ≤15 |

| HQC | 40 | 85-115 | ≤15 | 85-115 | ≤15 |

Selectivity and Matrix Effect

Selectivity should be assessed by analyzing blank plasma from at least six different sources to ensure no significant interference at the retention times of felodipine and the internal standard. The matrix effect should be evaluated to ensure that the ionization of the analyte and internal standard is not suppressed or enhanced by the biological matrix.

Stability

The stability of felodipine in plasma should be evaluated under various conditions that mimic sample handling and storage:

-

Freeze-Thaw Stability: At least three freeze-thaw cycles.

-

Short-Term Stability: At room temperature for a duration that exceeds the expected sample handling time.

-

Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period that covers the expected duration of the study.

-

Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantification of felodipine in human plasma. The simple protein precipitation sample preparation procedure allows for high throughput, making it well-suited for pharmacokinetic and bioequivalence studies in a regulated bioanalytical laboratory. The method should be fully validated according to the latest regulatory guidelines before its application to the analysis of study samples.

References

-

Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study. National Institutes of Health. Available at: [Link]

-

Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. MDPI. Available at: [Link]

-

Determination of amlodipine in human plasma by electrospray ionization LC-MS/MS method: validation and its stability studies. ThaiScience. Available at: [Link]

-

LC, MS and LC–MS/MS studies for the characterization of degradation products of amlodipine. ResearchGate. Available at: [Link]

-

LC-MS/MS Method for Telmisartan and Amlodipine. Scribd. Available at: [Link]

-

Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS. Shimadzu. Available at: [Link]

-

Determination of Mebudipine in Human Plasma by Liquid Chromatography–tandem Mass Spectrometry. National Institutes of Health. Available at: [Link]

-

Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study. National Institutes of Health. Available at: [Link]

-

Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects. Scientific Research Publishing. Available at: [Link]

-

Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link]

-

Clinical pharmacokinetics of felodipine. A summary. PubMed. Available at: [Link]

-

Felodipine. National Institutes of Health. Available at: [Link]

-

Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link]

-

Clinical Pharmacology of Felodipine. Available at: [Link]

-

Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? ScienceDirect. Available at: [Link]

-

Pharmacokinetics and haemodynamic effects of felodipine as monotherapy in hypertensive patients. PubMed. Available at: [Link]

-

Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. Available at: [Link]

-

Pharmacokinetic Properties of Calcium Channel Blockers. YouTube. Available at: [Link]

-

Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed. Available at: [Link]

Sources

- 1. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. elearning.unite.it [elearning.unite.it]

- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. database.ich.org [database.ich.org]

- 7. ema.europa.eu [ema.europa.eu]

Application Note: Felodipine as a High-Affinity Chemical Probe for Interrogating L-Type Calcium Channel Function

Note to the Reader: The topic specified was "Teludipine." Following an extensive search, it has been determined that this is likely a typographical error for Felodipine , a well-characterized dihydropyridine calcium channel blocker used extensively in research and medicine. This guide has been developed based on the properties and applications of Felodipine.

Authored by: Gemini, Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Felodipine as a chemical probe to study the function, physiology, and pharmacology of L-type voltage-gated calcium channels (L-VDCCs).

Introduction: The Rationale for a Dihydropyridine Probe

Voltage-gated ion channels are fundamental to cellular excitability, governing processes from muscle contraction to neurotransmission.[1] Among these, the L-type voltage-gated calcium channels (L-VDCCs) are critical mediators of calcium influx in response to membrane depolarization.[2][3] To dissect their complex roles in health and disease, highly specific and potent chemical probes are indispensable tools.[4]

Felodipine, a member of the 1,4-dihydropyridine (DHP) class of organic calcium channel blockers, serves as an exemplary chemical probe for this purpose.[5] Its high affinity, well-defined mechanism of action, and notable selectivity for L-type channels over other channel subtypes make it a superior tool for both fundamental research and preclinical studies.[6] A particularly advantageous feature of Felodipine is its pronounced vascular selectivity, showing a significantly higher potency for inhibiting calcium influx in arterial smooth muscle compared to cardiac muscle, which minimizes confounding cardiodepressant effects in many experimental systems.[7][8][9][10]

This guide moves beyond a simple recitation of steps, delving into the causality behind experimental design to empower researchers to generate robust, reproducible, and meaningful data.

Probe Characterization and Handling

Proper handling and preparation of your chemical probe are the foundation of any successful experiment. Felodipine's physicochemical properties are summarized below.

| Property | Value | Source |

| Chemical Name | (RS)-3-ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | [11] |

| CAS Number | 72509-76-3 | [5][12] |

| Molecular Formula | C₁₈H₁₉Cl₂NO₄ | [5] |

| Molecular Weight | 384.25 g/mol | [6] |

| Solubility | Soluble in DMSO (100mM) or Ethanol (100mM) | [6] |

| pIC₅₀ | 8.30 (translates to an IC₅₀ in the low nanomolar range) | [6] |

Protocol: Stock Solution Preparation and Storage

-

Causality: To avoid solubility issues and ensure accurate dosing, a high-concentration stock solution in an appropriate organic solvent is required. Dimethyl sulfoxide (DMSO) is the most common choice.

-

Preparation: To prepare a 10 mM stock solution, dissolve 3.84 mg of Felodipine in 1 mL of high-purity DMSO. Vortex thoroughly until the solid is completely dissolved.

-

Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots in low-retention tubes. Store desiccated at -20°C. Avoid repeated freeze-thaw cycles.[6]

-

Working Dilutions: On the day of the experiment, prepare fresh working dilutions from the stock solution using the appropriate aqueous buffer or cell culture medium. Ensure the final concentration of DMSO in the assay is consistent across all conditions (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.1%).

Mechanism of Action: Selective Blockade of L-Type Ca²⁺ Influx

Felodipine exerts its inhibitory effect by binding to the α1 subunit of the L-type calcium channel complex.[13] This binding is voltage-dependent, meaning the probe has a higher affinity for channels in the open or inactivated states, which are more prevalent during cellular depolarization.[14]

The process is as follows:

-

A depolarizing stimulus (e.g., an action potential or application of high potassium) triggers a conformational change in the L-VDCC, causing it to open.

-

This opening allows for the influx of extracellular Ca²⁺ down its steep electrochemical gradient.

-

In vascular smooth muscle, this Ca²⁺ influx binds to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylation of myosin leads to contraction and vasoconstriction.[15]

-

Felodipine binds to a specific receptor site on the channel, stabilizing it in a state that is reluctant to open, thereby blocking the influx of Ca²⁺.[7][15] This leads to smooth muscle relaxation and vasodilation.

Caption: Mechanism of L-type calcium channel blockade by Felodipine.

Core Applications & Protocols

Application 1: Electrophysiological Characterization using Patch-Clamp

The gold standard for studying ion channel function is patch-clamp electrophysiology, which allows for direct measurement of ionic currents across the cell membrane.[16][17]

Objective: To quantify the inhibitory effect of Felodipine on L-type calcium currents (I_Ca,L) in a voltage-clamped cell.

Protocol: Whole-Cell Voltage-Clamp Recording

-

Cell Preparation: Culture cells expressing L-VDCCs (e.g., primary cardiomyocytes, vascular smooth muscle cells, or a heterologous expression system like HEK293 cells transfected with Cav1.2) on glass coverslips suitable for microscopy.

-

Solutions:

-

External Solution (in mM): 135 TEA-Cl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with TEA-OH. (Note: TEA and the absence of Na⁺/K⁺ helps to isolate Ca²⁺ currents).

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES. pH adjusted to 7.2 with CsOH. (Note: Cs⁺ blocks K⁺ channels from the inside).

-

-

Establishing Whole-Cell Configuration:

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Using a micromanipulator, approach a target cell with a glass micropipette (2-5 MΩ resistance) filled with internal solution.

-

Form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.[16][18]

-

-

Voltage-Clamp Protocol:

-

Causality: To isolate L-type currents, which are high-voltage activated, and allow for recovery from inactivation, a specific voltage protocol is used.

-

Hold the cell at a negative potential (e.g., -80 mV) to ensure channels are in a closed, ready-to-activate state.

-

Apply a brief depolarizing step to a more positive potential (e.g., -50 mV or -40 mV) to inactivate low-voltage-activated T-type calcium channels, if present.

-

Apply a test pulse to 0 mV or +10 mV for 200-300 ms to elicit the peak L-type current.[19] Repeat this protocol at a steady frequency (e.g., every 10-15 seconds).

-

-

Data Acquisition:

-

Record baseline I_Ca,L for 3-5 minutes to ensure stability.

-

Begin perfusion with the external solution containing the desired concentration of Felodipine (or vehicle control).

-

Continuously record the current until a new steady-state level of inhibition is reached.[19]

-

To construct a dose-response curve, perform a cumulative addition of increasing concentrations of Felodipine.

-

-

Washout: After recording, perfuse with the drug-free external solution to check for reversibility of the block.

Application 2: Cell-Based Calcium Imaging Assay

For higher-throughput screening, fluorescence-based assays that measure changes in intracellular calcium are highly effective.[20][21][22]

Objective: To measure the dose-dependent inhibition of depolarization-induced calcium influx by Felodipine in a 96-well plate format.

Protocol: Fluo-4 Calcium Influx Assay

-

Cell Plating: Seed cells expressing L-VDCCs into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a non-ionic detergent like Pluronic F-127 (to aid dye solubilization) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Aspirate the culture medium from the wells and add the loading buffer.

-

Incubate the plate for 45-60 minutes at 37°C, protected from light.

-

-

Compound Pre-incubation:

-

Wash the cells gently 2-3 times with the assay buffer to remove extracellular dye.

-

Add assay buffer containing various concentrations of Felodipine (e.g., 0.1 nM to 1 µM) or vehicle control to the appropriate wells.

-

Incubate for 15-30 minutes at room temperature, protected from light. This allows the drug to bind to its target.

-

-

Signal Detection (e.g., using a FlexStation® or similar instrument):

-

Causality: The instrument measures baseline fluorescence before injecting a depolarizing agent and then kinetically reads the subsequent change in fluorescence, which corresponds to calcium influx.

-

Place the 96-well plate into the plate reader.

-

Set the instrument to measure fluorescence (e.g., Excitation ~494 nm, Emission ~516 nm for Fluo-4).

-

Program the integrated pipettor to add a depolarizing stimulus, such as a high-potassium solution (e.g., a solution where KCl replaces NaCl to achieve a final K⁺ concentration of 50-90 mM), to all wells.

-

Record fluorescence for ~5-10 seconds (baseline) before the injection and for 60-120 seconds after the injection.

-

-

Data Analysis: The increase in fluorescence upon depolarization represents Ca²⁺ influx. Calculate the peak fluorescence response (or the area under the curve) for each well. Normalize the response in Felodipine-treated wells to the vehicle control wells (0% inhibition) and a maximal inhibition control (e.g., a saturating dose of Felodipine or another blocker for 100% inhibition). Plot the normalized response against the log of Felodipine concentration to generate a dose-response curve and calculate the IC₅₀.

Self-Validating Experimental Design: Best Practices

A chemical probe is only as good as the experimental design in which it is used.[23] To ensure that the observed biological effect is truly due to the on-target action of Felodipine, the following controls are critical.[24]

Caption: A self-validating workflow for using chemical probes.

-

Dose-Response is Essential: Never use a probe at a single, high concentration. A true on-target effect should be dose-dependent. Test Felodipine over a wide concentration range (e.g., picomolar to micromolar) to generate a full dose-response curve and determine an accurate IC₅₀.[25]

-

The Inactive Control: The vehicle (e.g., DMSO) used to dissolve the probe must be run at the same final concentration in a "no-drug" well to ensure it has no effect on its own.

-

The Orthogonal Probe: To confirm that the phenotype is due to L-type channel blockade and not an artifact of the dihydropyridine chemical scaffold, use a structurally unrelated L-type channel blocker. A phenylalkylamine like Verapamil or a benzothiazepine like Diltiazem are excellent choices as they bind to different sites on the channel.[13] A similar dose-dependent effect with an orthogonal probe provides powerful evidence for on-target activity.[26]

In Vivo Applications & Pharmacokinetics

When transitioning to in vivo models, understanding the pharmacokinetic properties of the probe is crucial.

| Parameter | Value / Characteristic | Source |

| Bioavailability | ~15% (due to significant first-pass metabolism) | [11][27] |

| Metabolism | Hepatic, primarily by CYP3A4 | [13][27] |

| Elimination Half-life | ~25 hours (in humans) | [11] |

| Administration | Oral (gavage) or intravenous | [28] |

Protocol Outline: In Vivo Blood Pressure Monitoring in Rodents

-

Animal Model: Use a hypertensive animal model (e.g., Spontaneously Hypertensive Rat, SHR) or induce hypertension.

-

Acclimatization & Baseline: Acclimatize animals to the measurement procedure (e.g., tail-cuff plethysmography or radiotelemetry). Record stable baseline blood pressure and heart rate for several days.[29]

-

Dosing: Administer Felodipine via an appropriate route (e.g., oral gavage). Doses should be determined from literature or preliminary dose-finding studies. A vehicle-treated control group is mandatory.

-

Monitoring: Measure blood pressure and heart rate at multiple time points post-administration to capture the peak effect and duration of action.[29]

-

Analysis: Compare the change in blood pressure from baseline between the Felodipine-treated and vehicle-treated groups.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No/weak inhibition of current (Patch-Clamp) | 1. Felodipine degradation. 2. Incorrect voltage protocol. 3. Low/no expression of L-VDCCs. | 1. Use fresh aliquots of Felodipine; prepare working solutions daily. 2. Confirm protocol elicits high-voltage activated currents. Ensure holding potential is sufficiently negative. 3. Verify channel expression via qPCR, Western blot, or by using a positive control agonist (e.g., Bay K8644). |

| High well-to-well variability (Ca²⁺ Assay) | 1. Uneven cell seeding. 2. Inconsistent dye loading or washing. 3. Pipetting errors. | 1. Ensure a single-cell suspension before plating; check for edge effects. 2. Use an automated plate washer if available; be gentle during manual washing. 3. Use calibrated multi-channel pipettes; perform a "reverse pipetting" technique for viscous solutions. |

| Apparent effect in vehicle control | 1. DMSO concentration is too high. 2. Mechanical stimulation during injection. | 1. Ensure final DMSO concentration is ≤ 0.1%. 2. Optimize the injection speed and height on the plate reader to minimize cell disturbance. |

References

-

Felodipine - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

-

What is the mechanism of Felodipine? (2024). Patsnap Synapse. [Link]

-

L-type channel voltage-dependent facilitation results from asymmetric π-H and π-π quadrangle interactions at DI–DII domains. (2023). bioRxiv. [Link]

-

Cellular electrophysiology of amlodipine: probing the cardiac L-type calcium channel. (n.d.). National Center for Biotechnology Information. [Link]

-

L-type calcium channels – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Calcium Channel Blockers - StatPearls - NCBI Bookshelf. (2024). National Center for Biotechnology Information. [Link]

-

Inhibition of the peak calcium current by felodipine and the effect of... (n.d.). ResearchGate. [Link]

-

Felodipine Determination by a CdTe Quantum Dot-Based Fluorescent Probe. (2020). MDPI. [Link]

-

Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. (n.d.). The Institute of Cancer Research. [Link]

-

L-type Ca2+ channel function during Timothy Syndrome. (n.d.). National Center for Biotechnology Information. [Link]

-

Cell-based calcium assay for medium to high throughput screening of TRP channel functions using FlexStation 3. (2011). PubMed. [Link]

-

Vascular selectivity of felodipine. (n.d.). PubMed. [Link]

-

Clinical pharmacokinetics of felodipine. A summary. (n.d.). PubMed. [Link]

-

Felodipine - Wikipedia. (n.d.). Wikipedia. [Link]

-

Cell-based Calcium Assay: Medium To High Throughput Screening Using FlexStation 3 l Protocol Preview. (2022). YouTube. [Link]

-

What is the recommended use and dosage of Dihydropyridine (DHP) calcium blockers, such as amlodipine (Norvasc), in the treatment of hypertension and angina? (n.d.). Dr.Oracle. [Link]

-

The blockade of excitation/contraction coupling by nifedipine in patch-clamped rat skeletal muscle cells in culture. (n.d.). PubMed. [Link]

-

Pharmacokinetic and pharmacodynamic studies of felodipine in healthy subjects after various single, oral and intravenous doses. (n.d.). PubMed. [Link]

-

Vascular selectivity of felodipine: experimental pharmacology. (n.d.). PubMed. [Link]

-

The era of high-quality chemical probes. (n.d.). National Center for Biotechnology Information. [Link]

-

Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. (n.d.). Molecular Devices. [Link]

-

The L-type calcium channel in the heart: the beat goes on. (2005). The Journal of Clinical Investigation. [Link]

-

felodipine | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Felodipine Clinical Pharmacokinetics. (1991). The University of Groningen research portal. [Link]

-

Dihydropyridine Calcium Channel Blockers (CCBs). (n.d.). Gov.bc.ca. [Link]

-

Clinical Pharmacology of Felodipine. (n.d.). [Link]

-

Voltage clamp and patch clamp electrophysiology methods for studying ion channels. (2024). YouTube. [Link]

-

Vascular selectivity of felodipine: clinical experience. (n.d.). PubMed. [Link]

-

Effective management of hypertension with dihydropyridine calcium channel blocker-based combination therapy in patients at high cardiovascular risk. (n.d.). PubMed Central. [Link]

-

The Role of L-Type Calcium Channels in Neuronal Excitability and Aging. (n.d.). PubMed Central. [Link]

-

Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 | Request PDF. (n.d.). ResearchGate. [Link]

-

Dos and Don'ts of Chemical Probes | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

-

Chemical Properties of Felodipine (CAS 72509-76-3). (n.d.). Cheméo. [Link]

-

Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. (2020). YouTube. [Link]

-

Patch-clamp Electrophysiology for Synaptic Multiplicity Evaluation | Protocol Preview. (2022). YouTube. [Link]

-

Calcium Channel Blockers. (n.d.). RxFiles. [Link]

-

Open resources for chemical probes and their implications for future drug discovery. (n.d.). [Link]

-

What is the use of Felodipine (a calcium channel blocker)? (n.d.). Dr.Oracle. [Link]

Sources

- 1. Voltage-Gated Ion Channel-Targeted Library [chemdiv.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. The Role of L-Type Calcium Channels in Neuronal Excitability and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. icr.ac.uk [icr.ac.uk]

- 5. scbt.com [scbt.com]

- 6. Felodipine | L-type Ca2+ channel Blocker | Hello Bio [hellobio.com]

- 7. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Vascular selectivity of felodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vascular selectivity of felodipine: experimental pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vascular selectivity of felodipine: clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Felodipine - Wikipedia [en.wikipedia.org]

- 12. felodipine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]